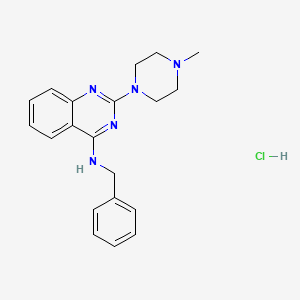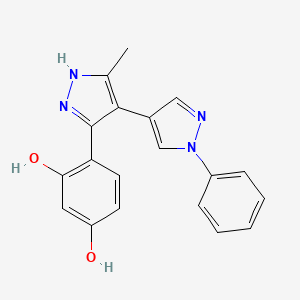
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride
Overview
Description
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, also known as BMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMQ belongs to the class of quinazoline derivatives, which have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell growth and survival. This compound has also been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes. In addition, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. This compound has also been shown to reduce inflammation in various tissues, including the brain and lungs. In addition, this compound has been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, this compound can be difficult to synthesize and purify, which can limit its availability for research. In addition, this compound has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for therapeutic applications.
Future Directions
There are several future directions for research on N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, including the optimization of synthesis methods, the identification of its molecular targets, and the development of more potent and selective analogs. In cancer research, this compound could be studied in combination with other chemotherapeutic agents to enhance its efficacy. In neurology, this compound could be studied in animal models of neurodegenerative diseases to determine its potential for clinical use. In virology, this compound could be studied in combination with other antiviral agents to enhance its potency against viral infections.
Scientific Research Applications
N-benzyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, neurological disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurology, this compound has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In virology, this compound has been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound has been shown to inhibit the replication of HIV in vitro.
properties
IUPAC Name |
N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5.ClH/c1-24-11-13-25(14-12-24)20-22-18-10-6-5-9-17(18)19(23-20)21-15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3,(H,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJOGHQKYRUSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B3960841.png)

![1-[(4-bromophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3960850.png)
![2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3960853.png)
![2-amino-4-[5-methyl-2-(methylthio)-3-thienyl]-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3960858.png)

![3-[(4-benzyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3960881.png)
![N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B3960887.png)
![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3960890.png)


![2-(5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3960930.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3960944.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3960950.png)